molecular formula C12H23ISi B14176625 [(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-yl](trimethyl)silane CAS No. 922724-82-1

[(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-yl](trimethyl)silane

Cat. No.: B14176625
CAS No.: 922724-82-1
M. Wt: 322.30 g/mol
InChI Key: VYNGOBVAWAYIOR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group and an iodine atom. This compound is notable for its unique structure, which combines the reactivity of the iodine atom with the stability provided by the trimethylsilyl group. It is used in various organic synthesis reactions due to its ability to act as a versatile reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane typically involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile. This reaction is carried out under reflux conditions to facilitate the halogen exchange process . The general reaction can be represented as follows:

(CH3)3SiCl+NaI(CH3)3SiI+NaCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{NaI} \rightarrow \text{(CH}_3\text{)}_3\text{SiI} + \text{NaCl} (CH3​)3​SiCl+NaI→(CH3​)3​SiI+NaCl

Industrial Production Methods

On an industrial scale, the production of (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane involves similar halogen exchange reactions, often optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds, while hydrosilylation reactions typically produce silylated organic molecules .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane is unique due to the presence of both the iodine atom and the trimethylsilyl group, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .

Properties

CAS No.

922724-82-1

Molecular Formula

C12H23ISi

Molecular Weight

322.30 g/mol

IUPAC Name

[(5S)-7-iodo-5-methyl-2-methylidenehept-3-enyl]-trimethylsilane

InChI

InChI=1S/C12H23ISi/c1-11(8-9-13)6-7-12(2)10-14(3,4)5/h6-7,11H,2,8-10H2,1,3-5H3/t11-/m1/s1

InChI Key

VYNGOBVAWAYIOR-LLVKDONJSA-N

Isomeric SMILES

C[C@@H](CCI)C=CC(=C)C[Si](C)(C)C

Canonical SMILES

CC(CCI)C=CC(=C)C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.